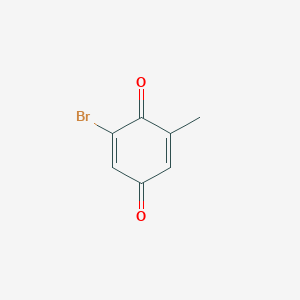
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Overview
Description
Synthesis Analysis
The synthesis of related cyclohexadienones involves thermal ring opening and Diels-Alder reactions. For example, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening to generate dimethylene cyclohexadienones, which can be trapped as dimers or Diels-Alder adducts to yield polycyclic benzoquinones. These reactions showcase the reactivity and versatility of cyclohexadienone derivatives in synthetic chemistry (Kanao & Oda, 1984).
Scientific Research Applications
1. Synthesis of Various Chemical Compounds
The compound 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is involved in the synthesis of various chemical compounds. For instance, it is used as an intermediate in the creation of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione and endo-Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione, as well as the product 2-cyclohexene-1,4-dione. These substances are significant in chemical reactions such as Diels-Alder reactions, thermal decomposition, and various reduction and elimination processes (Oda, Kawase, Okada, & Enomoto, 2003).
2. Biotransformation and Antioxidant Activity
Biotransformation of thymoquinone (which includes 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione) using Aspergillus niger leads to the production of metabolites with potent antioxidant activity. This demonstrates the compound's utility in microbial transformation processes and its role in the synthesis of biologically active substances (Mohammad, Shakya, Al-Bakain, Haroon, & Choudhary, 2018).
3. Phytotoxic Potential
The compound is also explored for its phytotoxic potential. For example, the endophytic fungus Xylaria feejeensis strain SM3e-1b produces natural products including 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, which exhibit significant inhibitory effects on the germination and root growth of various plant species. This suggests potential applications in agriculture and plant biology (García-Méndez, Macías-ruvalcaba, Lappe-Oliveras, Hernández-Ortega, & Macías-Rubalcava, 2016).
4. Catalytic and Polymerization Applications
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is used in the synthesis of high molecular weight polymers and polymeric alloys with improved toughness. This involves catalytic and polymerization processes, indicating its relevance in materials science and polymer chemistry (Jing & Hillmyer, 2008).
5. Antifungal and Antibacterial Activity
Compounds derived from 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione exhibit notable antifungal and antibacterial properties. These compounds, synthesized through green methodologies, show potential as new therapeutic agents in combating fungal and bacterial infections (Tandon, Kumar, Mishra, & Shukla, 2012).
Future Directions
properties
IUPAC Name |
2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXPOKQAYXZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278659 | |
| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
CAS RN |
6293-55-6 | |
| Record name | NSC8964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)


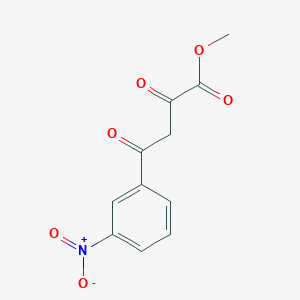
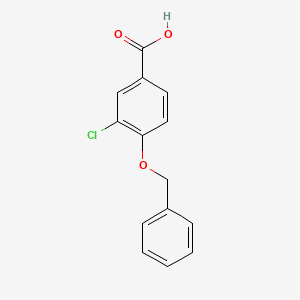
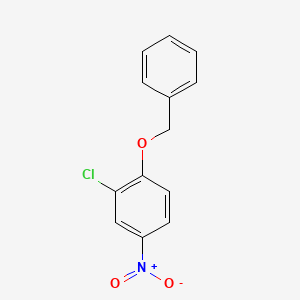
![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
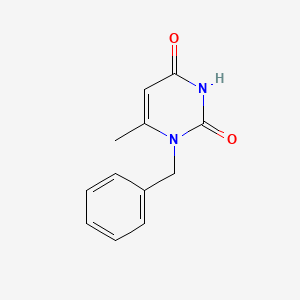
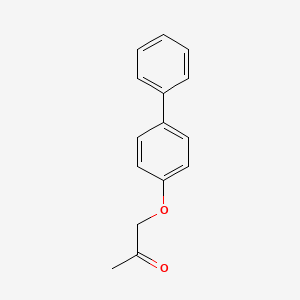
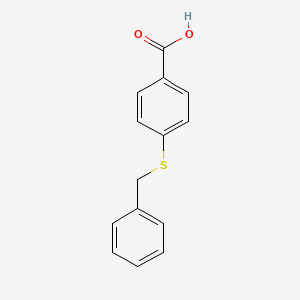
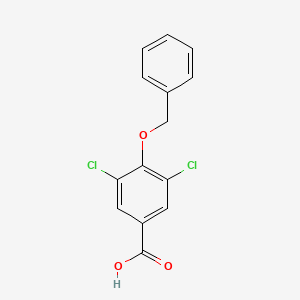
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)